molecular formula C24H27ClN4OS B15085523 2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide CAS No. 539812-47-0

2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B15085523
CAS No.: 539812-47-0
M. Wt: 455.0 g/mol
InChI Key: AXYRXEQRUDJHFA-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a sulfanyl bridge linking the triazole core to an acetamide moiety. Key structural features include:

  • Triazole substitution: A 4-tert-butylphenyl group at position 5 and a prop-2-en-1-yl (allyl) group at position 4 of the triazole ring.
  • Acetamide tail: The N-substituent is a 3-chloro-2-methylphenyl group, introducing steric bulk and electronic modulation via chlorine.

Properties

CAS No.

539812-47-0

Molecular Formula

C24H27ClN4OS

Molecular Weight

455.0 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C24H27ClN4OS/c1-6-14-29-22(17-10-12-18(13-11-17)24(3,4)5)27-28-23(29)31-15-21(30)26-20-9-7-8-19(25)16(20)2/h6-13H,1,14-15H2,2-5H3,(H,26,30)

InChI Key

AXYRXEQRUDJHFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

SALOR-INT L445061-1EA undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. The major products formed from these reactions can vary, but they typically involve modifications to the compound’s functional groups .

Scientific Research Applications

SALOR-INT L445061-1EA has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, it could be involved in drug development and testing. Industrial applications might include its use as an intermediate in the synthesis of other compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural relatives (Table 1) differ in substituents on the triazole ring, acetamide tail, or aromatic groups. These variations influence bioactivity, solubility, and stability:

Compound ID / Name Triazole Substituents (Positions 4,5) Acetamide N-Substituent Key Modifications vs. Target Compound Reported Activity/Properties Reference ID
Target compound 4-allyl, 5-(4-tert-butylphenyl) 3-chloro-2-methylphenyl - N/A (hypothetical anti-inflammatory)
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide 4-(4-methoxyphenyl) 4-chloro-2-methylphenyl Methoxy vs. allyl at triazole position 4 Enhanced crystallinity
2-{[5-(4-tert-butylphenyl)-4-allyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-allyl 3-methoxyphenyl Methoxy vs. chloro on acetamide tail Improved solubility
N-(2,6-dichlorophenyl)-2-{[5-(4-tert-butylphenoxymethyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(2-methylphenyl) 2,6-dichlorophenyl Dichloro substitution; phenoxymethyl at triazole C5 Potential antimicrobial activity
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-ethyl, 5-thiophen-2-yl 4-fluorophenyl Thiophene replaces tert-butylphenyl; ethyl at C4 Not reported

Key Trends in Modifications

Triazole Position 4 :

  • Allyl (target compound) vs. methoxyphenyl () or ethyl (): Allyl groups may confer reactivity for crosslinking or polymerization, while methoxy/ethyl groups enhance stability .

Triazole Position 5: 4-tert-butylphenyl (target) vs.

Acetamide Tail :

  • Chloro vs. methoxy/fluoro substituents: Chlorine’s electron-withdrawing effects may improve binding to hydrophobic enzyme pockets, while methoxy/fluoro groups modulate solubility .

Research Findings and Implications

Pharmacological Potential

  • Antimicrobial activity : Dichlorophenyl-substituted analogues () showed enhanced activity, likely due to halogen-mediated target interactions .

Physicochemical and Structural Insights

  • Crystallography : SHELX-refined structures (e.g., ) reveal conformational flexibility in acetamide derivatives, with dihedral angles between aromatic rings influencing molecular packing and stability .
  • QSAR and molecular networking : Structural clustering () suggests that substituent variations in the triazole and acetamide regions significantly affect bioactivity profiles .

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide , with CAS No. 539812-47-0, is a complex organic molecule notable for its potential biological activities. This article reviews its biological activity, focusing on its interactions with various molecular targets, synthesis, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound features a triazole ring, a sulfanyl group, and a substituted acetamide moiety. Its molecular formula is C₁₈H₁₈ClN₃OS, with a molecular weight of approximately 466.06 g/mol. The presence of these functional groups contributes to its biological reactivity and interaction with biological systems.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazolethiones have shown promising results in inhibiting cancer cell lines such as HepG2 (human hepatoblastoma) and HCT-116 (colon carcinoma) with IC₅₀ values indicating effective cytotoxicity .

CompoundCell LineIC₅₀ (µM)
Compound AHCT-1166.2
Compound BT47D43.4
This compoundTBDTBD

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in tumor proliferation and metastasis. Notably, it may act on Aurora B kinase pathways which are critical in cell cycle regulation .

Antimicrobial and Antiviral Properties

Triazole derivatives have also been studied for their antimicrobial and antiviral properties. The compound's structure suggests potential efficacy against various pathogens due to its ability to disrupt microbial cell membranes .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to enhance yield and purity. Key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Acetamide formation through acylation reactions.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Sulfanyltriazoles : Research has shown that sulfanyltriazoles can effectively bind to various biological targets and exhibit anticancer activity against resistant cancer cell lines .
  • Comparative Analysis : A comparative study involving structurally similar compounds revealed variations in biological activity based on substituents on the triazole ring or acetamide nitrogen .

Preparation Methods

Preparation of 4-Amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

The triazole scaffold is synthesized via cyclocondensation of 4-tert-butylbenzaldehyde thiosemicarbazide with hydrazine hydrate. According to State Pharmacopoeia of Ukraine protocols, 4-tert-butylbenzaldehyde (10 mmol) is refluxed with thiosemicarbazide (10 mmol) in ethanol (50 mL) for 6 hours. The intermediate thiosemicarbazide is isolated and subsequently cyclized by refluxing in 4N sodium hydroxide (20 mL) for 3 hours. The product, 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol, precipitates upon acidification with HCl (pH 3–4) and is recrystallized from ethanol (yield: 82%, m.p. 198–200°C).

Key Reaction Parameters

Parameter Value
Solvent Ethanol/Water
Temperature Reflux (78–100°C)
Reaction Time 6 hours (cyclization)
Yield 82%

Alkylation of the Triazole Amino Group

The amino group at position 4 of the triazole is substituted with a prop-2-en-1-yl group via nucleophilic substitution. A mixture of 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol (5 mmol), propargyl bromide (6 mmol), and potassium carbonate (10 mmol) in dimethylformamide (DMF, 15 mL) is stirred at 60°C for 12 hours. The product, 4-(prop-2-en-1-yl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol, is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) and isolated as a white solid (yield: 75%, m.p. 165–167°C).

Spectroscopic Validation

  • FT-IR (KBr): 3256 cm⁻¹ (N–H), 2918 cm⁻¹ (C–H aliphatic), 1605 cm⁻¹ (C=C aromatic), 1173 cm⁻¹ (C–O).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.60 (m, 4H, Ar–H), 5.90–5.70 (m, 2H, CH₂=CH), 5.10–5.00 (m, 2H, CH₂=CH), 4.50 (s, 2H, SCH₂).

Synthesis of the Acetamide Moiety

Preparation of 2-Chloro-N-(3-chloro-2-methylphenyl)acetamide

The acetamide fragment is synthesized via acylation of 3-chloro-2-methylaniline. Under nitrogen atmosphere, 3-chloro-2-methylaniline (10 mmol) is dissolved in dichloromethane (30 mL) and cooled to 0°C. Chloroacetyl chloride (12 mmol) is added dropwise, followed by triethylamine (15 mmol) to neutralize HCl. The reaction is stirred at room temperature for 4 hours, washed with water (3×20 mL), and dried over Na₂SO₄. The crude product is recrystallized from petroleum ether (yield: 88%, m.p. 92–94°C).

Reaction Optimization

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C → room temperature
Yield 88%

Coupling of Triazole and Acetamide Intermediates

Thiol-Ether Formation

The sulfanyl bridge is formed via nucleophilic substitution between the triazole thiol and chloroacetamide. A solution of 4-(prop-2-en-1-yl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol (4 mmol) and 2-chloro-N-(3-chloro-2-methylphenyl)acetamide (4 mmol) in DMF (10 mL) is treated with potassium hydroxide (8 mmol). The mixture is stirred at 50°C for 6 hours, diluted with water (50 mL), and extracted with ethyl acetate (3×30 mL). The organic layer is dried and concentrated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane 1:3) to yield the title compound as a pale-yellow solid (yield: 78%, m.p. 142–144°C).

Critical Factors for Coupling

  • Base Selection: KOH outperforms NaHCO₃ due to stronger deprotonation of the thiol.
  • Solvent: DMF enhances solubility of intermediates compared to THF or acetone.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Pyridine and DMF are optimal for triazole and coupling steps, respectively. Elevated temperatures (>70°C) during coupling reduce yields due to side reactions (e.g., oxidation of thiols).

Regioselectivity in Triazole Formation

Density functional theory (DFT) studies confirm that the 1,2,4-triazole regioisomer is favored over 1,3,4-triazole by 12.3 kcal/mol due to steric and electronic stabilization from the tert-butyl group.

Characterization and Validation

Spectroscopic Analysis

  • FT-IR (KBr): 1670 cm⁻¹ (C=O), 1173 cm⁻¹ (C–O), 675 cm⁻¹ (C–S).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.70–7.40 (m, 8H, Ar–H), 5.90–5.70 (m, 2H, CH₂=CH), 4.30 (s, 2H, SCH₂CO), 2.40 (s, 3H, CH₃).
  • GC-MS (EI): m/z 498 [M]⁺, 383 [M – C₇H₇ClN]⁺.

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